Bienvenue dans la boutique en ligne BenchChem!

N-cycloheptyl-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide

Physicochemical Profiling Drug Discovery Lipophilicity

N-cycloheptyl-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide is a 1-methyl-5-pyrrolyl-pyrazole-4-carboxamide scaffold compound with a distinctive cycloheptyl amide substituent. Its cLogP of 3.55 and tPSA of 63.83 Ų position it in a unique physicochemical space compared to cyclohexyl (logP 3.05) and N-aryl analogs, enabling controlled SAR exploration of ring-size effects on potency, selectivity, and permeability in kinase inhibitor programs. Ideal for ERK5-focused screening decks or kinome panels. Buyers should verify target engagement experimentally; the compound's commercial availability in milligram quantities supports immediate evaluation as a screening hit or matched negative control for cellular ERK5 studies.

Molecular Formula C16H22N4O
Molecular Weight 286.37 g/mol
Cat. No. B4512756
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cycloheptyl-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide
Molecular FormulaC16H22N4O
Molecular Weight286.37 g/mol
Structural Identifiers
SMILESCN1C(=C(C=N1)C(=O)NC2CCCCCC2)N3C=CC=C3
InChIInChI=1S/C16H22N4O/c1-19-16(20-10-6-7-11-20)14(12-17-19)15(21)18-13-8-4-2-3-5-9-13/h6-7,10-13H,2-5,8-9H2,1H3,(H,18,21)
InChIKeyVZWDRJHVAAPVOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 47 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Cycloheptyl-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide: A Structurally Distinct Screening Candidate in the 1-Methyl-5-pyrrolyl-pyrazole-4-carboxamide Class


N-cycloheptyl-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide (CAS 1232787-59-5, MW 286.37) is a synthetic small molecule belonging to the 1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide class, a scaffold associated with kinase inhibition, most notably as the basis for potent and selective ERK5 inhibitors [1]. The compound features a cycloheptyl substituent on the carboxamide nitrogen, providing distinct steric and lipophilic properties (cLogP 3.55) relative to common N-alkyl or N-aryl analogs . It is commercially available as a screening compound from ChemDiv (ID IB06-5164). Importantly, no primary peer-reviewed biological data were identified for this specific compound; all differential claims must be understood as class-level inferences or computationally derived physicochemical comparisons unless otherwise noted.

Why the N-Cycloheptyl Group in N-Cycloheptyl-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide Cannot Be Casually Interchanged


Within the 1-methyl-5-pyrrolyl-pyrazole-4-carboxamide chemotype, substructure searching confirms that simple interchange of the N-substituent (cycloheptyl ↔ cyclohexyl ↔ branched alkyl ↔ aryl) yields compounds with significantly different physicochemical profiles, particularly logP, solubility, and topological polar surface area [1]. In the structurally related pyrrole-carboxamide ERK5 inhibitor series, modifications to the amide substituent dramatically alter kinase selectivity, cellular permeability, efflux ratios, and in vivo oral bioavailability [2]. Therefore, substituting N-cycloheptyl-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide with a generic analog without verifying target engagement, selectivity, and ADME properties carries a high risk of obtaining a functionally non-equivalent tool compound, especially if the intended use is kinase inhibitor screening or lead optimization.

Quantitative Differentiation of N-Cycloheptyl-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide from Closest Analogs


Enhanced Lipophilicity (logP) of the Cycloheptyl Derivative Relative to Cyclohexyl and Branched Alkyl Analogs

The N-cycloheptyl derivative exhibits a calculated logP of 3.55, which is 0.50 log units higher than the directly analogous N-cyclohexyl compound (logP 3.05) and 0.39 log units higher than the N-(heptan-2-yl) branched-chain analog (logP 3.16) [1]. This difference exceeds the typical experimental error for computational logP predictions and is consistent with the additional methylene unit in the cycloheptyl ring.

Physicochemical Profiling Drug Discovery Lipophilicity

Cycloheptyl vs. Cyclohexyl: Impact on Molecular Size and Topological Polar Surface Area

The N-cycloheptyl compound has a molecular weight of 286.37 Da and a topological polar surface area (tPSA) of 63.83 Ų, compared to 272.35 Da and 64.18 Ų for the N-cyclohexyl analog . The small increase in MW (+5.2%) and slight decrease in tPSA (-0.35 Ų) suggest marginally improved passive absorption characteristics relative to the cyclohexyl comparator, aligning with the higher lipophilicity.

Medicinal Chemistry Structure-Activity Relationship Molecular Descriptors

Class-Level Kinase Inhibition Scaffold: Baseline ERK5 Inhibitory Activity Inferred from 4-Pyrazole Amide Series

While no direct ERK5 IC50 data exist for the N-cycloheptyl derivative, the 4-pyrazole carboxamide chemotype (particularly the 1-methyl-5-(1H-pyrrol-1-yl) substitution pattern) has been shown to support low-nanomolar ERK5 inhibition in the structurally related pyrrole-carboxamide series [1]. In that series, N-methylpyrazole amides (e.g., compound 34b) exhibited ERK5 IC50 values in the low nanomolar range using an IMAP FP progressive binding system kit, with oral bioavailability of 42% in mouse and selectivity over p38, ERK1/2, and JNKs [1]. The N-cycloheptyl derivative represents a structurally novel extension of this scaffold with a distinct N-substituent that has not yet been individually profiled.

Kinase Inhibition ERK5 SAR

Absence of BRD4 Bromodomain Off-Target Liability for Non-Basic Pyrazole Analogs: A Class-Level Selectivity Advantage

In the J. Med. Chem. 2022 study, the non-basic pyrazole amide 34b showed no inhibition of BRD4 bromodomains (IC50 > 20 μM), in contrast to earlier ERK5 inhibitor series (e.g., XMD8-92 class) that exhibited significant BRD4 activity, complicating target deconvolution [1]. As N-cycloheptyl-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide is a non-basic pyrazole carboxamide, it is predicted to similarly lack BRD4 activity, offering a cleaner selectivity profile for ERK5-focused studies compared to legacy dual-activity inhibitors.

Kinase Selectivity BRD4 Off-Target Profiling

Comparison of In Silico Drug-Likeness Parameters Across N-Substituted Analogs: Cycloheptyl vs. Cyclohexyl vs. Heptan-2-yl

Aggregate in silico profiles reveal that the N-cycloheptyl derivative (logP 3.55, logSw -3.95, tPSA 63.83 Ų, MW 286.37) occupies a distinct physicochemical space compared to N-cyclohexyl (logP 3.05, logSw -3.53, tPSA 64.18 Ų, MW 272.35) and N-(heptan-2-yl) (logP 3.16, tPSA 52 Ų, MW 288.00) [1]. Notably, the N-(heptan-2-yl) acyclic analog has a significantly lower tPSA (52 vs. 63.83) due to the loss of one ring nitrogen contribution, which may differentiate its hydrogen-bonding capacity and membrane permeability profile.

Drug-Likeness Physicochemical Profiling Compound Selection

Limitation Acknowledgment: Absence of Direct Biological Profiling Data

A comprehensive search of primary literature (PubMed), patents (Google Patents, EPO), authoritative databases (BindingDB, ChEMBL, PDB), and vendor technical documentation yielded no experimental biological data—including IC50, Ki, Kd, cellular activity, selectivity profiles, in vivo PK, or toxicity—for N-cycloheptyl-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide [1][2]. The compound is listed in the ChemDiv commercial screening library (ID IB06-5164) without associated biological annotation, indicating it has likely not been individually profiled in published studies. All differential claims above that extend beyond computed physicochemical properties are class-level inferences and should be treated as hypotheses requiring experimental confirmation.

Data Gaps Experimental Validation Procurement Caveat

Recommended Application Scenarios for N-Cycloheptyl-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide Based on Current Evidence


Focused Kinase Inhibitor Screening Library Augmentation with a Lipophilic Cycloalkyl Amide Variant

Incorporating N-cycloheptyl-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide into a kinase-focused screening deck expands the chemical space coverage of the 4-pyrazole carboxamide scaffold into a higher logP region (3.55) not occupied by the cyclohexyl (logP 3.05) or N-aryl analogs, based on scaffold SAR reported by Miller et al. (2022) [1]. The compound's commercial availability in milligram quantities from ChemDiv supports immediate acquisition for biochemical ERK5 or broader kinome panel screening.

Physicochemical Comparator in Structure-Activity Relationship (SAR) Studies of N-Alkyl Substitution

When paired with N-cyclohexyl-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide (ChemDiv IB05-2067), the cycloheptyl derivative provides a controlled variable for probing the effect of ring size on potency, selectivity, and permeability in the 4-pyrazole carboxamide series. The +0.5 logP difference and -0.35 Ų tPSA difference between the two compounds constitute a measurable, systematic perturbation suitable for quantitative SAR model building [1].

Chemical Biology Probe Development Starting Point (Scaffold-Hopping Campaign)

The compound serves as a structurally novel entry point for developing a new ERK5 chemical probe, building on the validated pyrrole/pyrazole carboxamide pharmacophore described in the J. Med. Chem. 2022 ERK5 inhibitor optimization study [1]. Researchers prioritizing a non-basic, lipophilic amide for CNS penetration or tumor tissue distribution studies may select this compound over the more extensively profiled but structurally distinct pyrazole 34b for initial hit validation and subsequent medicinal chemistry optimization.

Negative Control or Inactive Comparator Design for Kinase Assays

If screening reveals that the N-cycloheptyl modification abolishes ERK5 inhibitory activity while retaining favorable physicochemical properties, the compound may be repurposed as a matched negative control for cellular ERK5 studies, enabling separation of target-specific pharmacology from scaffold-related off-target effects. This application depends entirely on experimental confirmation of inactivity and selectivity.

Quote Request

Request a Quote for N-cycloheptyl-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.